molecular formula C36H30N2O2S B12529947 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole CAS No. 669713-26-2

3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole

Cat. No.: B12529947
CAS No.: 669713-26-2
M. Wt: 554.7 g/mol
InChI Key: CXPFYNSGGXBKDR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole is a complex organic compound that features a benzenesulfonyl group, an aziridine ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and the aziridine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the benzenesulfonyl group.

    Reduction: Reduction reactions could target the aziridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deprotected or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-1H-indole
  • 1-(Triphenylmethyl)aziridine
  • Benzenesulfonyl aziridine derivatives

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions.

Properties

CAS No.

669713-26-2

Molecular Formula

C36H30N2O2S

Molecular Weight

554.7 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(1-tritylaziridin-2-yl)methyl]indole

InChI

InChI=1S/C36H30N2O2S/c39-41(40,32-21-11-4-12-22-32)35-27-37(34-24-14-13-23-33(34)35)25-31-26-38(31)36(28-15-5-1-6-16-28,29-17-7-2-8-18-29)30-19-9-3-10-20-30/h1-24,27,31H,25-26H2

InChI Key

CXPFYNSGGXBKDR-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=C(C6=CC=CC=C65)S(=O)(=O)C7=CC=CC=C7

Origin of Product

United States

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